(1R,2R)-1,2-Diaminocyclohexane D-tartrate

chiral resolution enantiomeric excess diastereomeric salt formation

(1R,2R)-1,2-Diaminocyclohexane D-tartrate (CAS 116407-32-0), also referred to as (R,R)-CDSD, is a 1:1 diastereomeric salt composed of the (1R,2R)-enantiomer of trans-1,2-diaminocyclohexane (DACH) and D-(−)-tartaric acid (2S,3S-2,3-dihydroxysuccinic acid), with molecular formula C10H20N2O6 and molecular weight 264.28 g/mol. The compound is a white crystalline solid with a melting point of approximately 180–185 °C, soluble in water and many organic solvents.

Molecular Formula C10H20N2O6
Molecular Weight 264.28 g/mol
CAS No. 116407-32-0
Cat. No. B183068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2-Diaminocyclohexane D-tartrate
CAS116407-32-0
Molecular FormulaC10H20N2O6
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH3+])[NH3+].C(C(C(=O)[O-])O)(C(=O)[O-])O
InChIInChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1
InChIKeyGDOTUTAQOJUZOF-JWCLOVTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1,2-Diaminocyclohexane D-tartrate (CAS 116407-32-0): Chiral C2-Symmetric Diamine Tartrate Salt for Asymmetric Synthesis and Resolution


(1R,2R)-1,2-Diaminocyclohexane D-tartrate (CAS 116407-32-0), also referred to as (R,R)-CDSD, is a 1:1 diastereomeric salt composed of the (1R,2R)-enantiomer of trans-1,2-diaminocyclohexane (DACH) and D-(−)-tartaric acid (2S,3S-2,3-dihydroxysuccinic acid), with molecular formula C10H20N2O6 and molecular weight 264.28 g/mol . The compound is a white crystalline solid with a melting point of approximately 180–185 °C, soluble in water and many organic solvents . As a member of the chiral trans-1,2-diaminocyclohexane family—recognized as one of the most powerful and versatile C2-symmetric chiral backbones in asymmetric catalysis—this specific D-tartrate salt serves as a stable, pre-formed ammonium salt for applications where the (1R,2R)-configured diamine and the D-tartrate counterion are both required, including as a precursor to Jacobsen-type salen ligands, a standalone organocatalyst, and a reagent for chiral polyimide synthesis .

Why (1R,2R)-1,2-Diaminocyclohexane D-tartrate Cannot Be Interchanged with Other DACH Salts or Free Base Forms


Substituting (1R,2R)-1,2-Diaminocyclohexane D-tartrate with the free base diamine, the more common L-tartrate salt (CAS 39961-95-0), or alternative counterion forms (citrate, hydrochloride) introduces critical differences in enantiomeric purity, physical stability, catalytic performance, and handling reproducibility. The free base (1R,2R)-DACH is a low-melting (40–45 °C), air- and moisture-sensitive material prone to CO2 absorption and oxidation, making it challenging to store and dispense accurately without degradation . The D-tartrate counterion provides a chemically inert, room-temperature-stable crystalline salt with a melting point of ~180–185 °C . Critically, the identity of the counterion directly determines the stereochemical outcome of resolution processes: L-tartaric acid selectively precipitates the (R,R)-enantiomer as the L-tartrate salt, while D-tartaric acid precipitates the (S,S)-enantiomer as the D-tartrate salt [1]. This means procurement of the specific (1R,2R)-DACH D-tartrate (rather than the L-tartrate) is mandatory when the downstream application requires the D-tartrate anion—for example, in chiral gelator formulations, specific polyimide syntheses, or when both stereochemical elements of the salt are functional . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for (1R,2R)-1,2-Diaminocyclohexane D-tartrate vs. Closest Analogs and Alternatives


Resolution Enantiomeric Purity: Tartrate Salt Method vs. Citrate Preferential Crystallization

The tartrate-based resolution of racemic trans-1,2-diaminocyclohexane, which forms the basis for obtaining the enantiopure diamine from which the D-tartrate salt is prepared, achieves >99.8% enantiomeric excess (ee) directly from the first crystallization, as demonstrated by Schanz et al. using an optimized methanol/water (10:1) solvent system [1]. In this method, the (R,R)-tartrate salt precipitates in 49% yield (of a theoretical 50%) with >99.8% ee, and the combined overall yield of enantiopure material reaches 86% when both enantiomers are recovered [1]. By contrast, the citrate-based preferential crystallization method reported by Galland et al. achieves a crude enantiomeric purity of better than 90% ee, which requires a subsequent recrystallization step to reach >99% ee, with a productivity of 40 g per batch per liter of solvent per hour [2]. The tartrate method thus provides an operational advantage: single-step access to enantiopure material at >99.8% ee without the need for post-crystallization enrichment.

chiral resolution enantiomeric excess diastereomeric salt formation

Organocatalytic Direct Aldol Reaction: Pre-formed Diammonium Tartrate Salt vs. Free Diamine with Acid Additive

Mondal and Bhowmick (2019) reported a direct head-to-head comparison in the asymmetric direct aldol reaction of cyclohexanone with substituted aromatic aldehydes in water [1]. The pre-formed (1R,2R)-(+)-1,2-diammonium cyclohexane L-tartrate salt (close analog of the D-tartrate form) afforded aldol products with up to 90% yield, up to 99% enantiomeric excess (ee), and up to 11.5:1 diastereomeric ratio (dr) using 10 mL of water as solvent [1]. When the same reaction was carried out using the free (1R,2R)-diaminocyclohexane with 1,6-hexanedioic acid as an acid additive—a commonly used alternative that avoids the pre-formed salt—the aldol products were obtained with only 20% yield, a 2:1 anti/syn ratio, and 92% ee [1]. The pre-formed tartrate salt therefore delivers a 4.5-fold improvement in chemical yield, a 7-point gain in ee, and a dramatic 5.75-fold improvement in diastereoselectivity.

organocatalysis asymmetric aldol reaction C–C bond formation aqueous catalysis

Asymmetric Hydride Transfer Reduction: Amino-Urea DACH Ligands vs. Bis-Urea DACH Ligands

Bied et al. (2001) prepared chiral amino-urea and bis-urea ligands from (1R,2R)-1,2-diaminocyclohexane and evaluated them in the ruthenium-catalyzed asymmetric hydride transfer reduction of aromatic ketones using isopropanol as the hydrogen source [1]. The amino-urea DACH ligands, bearing one urea functionality and one free amino group, delivered the (R)-alcohol products with enantiomeric excesses of up to 83% at room temperature using 2 mol% ruthenium catalyst [1]. In sharp contrast, the bis-urea DACH ligands—in which both amino groups are converted to urea functionalities—gave much lower enantioselectivities under identical conditions [1]. Furthermore, amino-thiourea DACH ligands led to the opposite (S)-alcohol configuration with low enantiomeric excess, highlighting the critical role of the mono-urea/mono-amine ligand architecture accessible from the tartrate precursor [1].

asymmetric transfer hydrogenation ruthenium catalysis chiral ligand design aromatic ketone reduction

Physical Stability and Handling: D-Tartrate Salt vs. Free Base Diamine

The free base (1R,2R)-trans-1,2-diaminocyclohexane is a low-melting solid (mp 40–45 °C) or liquid near ambient temperature, with well-documented sensitivity to light, CO2, O2, and moisture that necessitates storage at 0–8 °C under inert atmosphere . The racemic free base crystallizes as a conglomerate with a melting point as low as −10 °C, further complicating handling [1]. In contrast, (1R,2R)-1,2-Diaminocyclohexane D-tartrate is a white crystalline solid with a melting point of approximately 180–185 °C, is chemically inert, and can be stored at room temperature in a sealed dry container without special precautions . This represents a >140 °C increase in melting point relative to the racemic free base and eliminates the need for cold storage or inert atmosphere handling. The tartrate salt also exhibits well-characterized solubility behavior in methanol/water, ethanol/water, and 2-propanol/water binary solvent systems, with solubility increasing with temperature and decreasing with alcohol mass fraction, enabling predictable and reproducible dissolution for reaction setup [2].

compound stability storage conditions melting point air sensitivity

Chiral Scaffold Performance: 1,2-Diaminocyclohexane vs. 1,2-Diphenylethylenediamine in Asymmetric Induction

According to the authoritative reference work Comprehensive Chirality (Kouklovsky, 2012), chiral auxiliaries derived from 1,2-diaminocyclohexane (DACH) often provide better stereoselectivities than 1,2-diphenylethylenediamine (DPEN) derivatives for a given reaction, with the same factors governing asymmetric induction in both cases [1]. While this is a class-level qualitative observation, its practical implication is significant: when selecting between these two widely used C2-symmetric chiral diamine scaffolds for ligand or auxiliary construction, DACH frequently delivers superior stereochemical outcomes. The (1R,2R)-DACH D-tartrate salt is the direct procurement gateway to the DACH scaffold, whereas DPEN-based alternatives (R,R-DPEN tartrate or free base) represent a competing procurement pathway. Supporting this class-level observation, a specific molecular recognition study demonstrated that a Zn(II) complex of a DACH-derived ligand binds chiral vicinal diamines (including both DACH and DPEN) stereoselectively, with the DACH-based receptor exhibiting distinct recognition properties [2]. For procurement decisions involving chiral scaffold selection, the documented stereoselectivity advantage of DACH over DPEN derivatives provides a scientifically grounded rationale for prioritizing the DACH tartrate as a starting material.

chiral auxiliary C2-symmetric ligand stereoselectivity asymmetric induction

High-Value Application Scenarios for (1R,2R)-1,2-Diaminocyclohexane D-tartrate Based on Quantitative Evidence


Asymmetric Epoxidation Catalyst Precursor: Jacobsen-Type Mn(III)-Salen Complex Synthesis

The (1R,2R)-DACH D-tartrate salt serves as the direct precursor to Jacobsen's catalyst, historically the most enantioselective catalyst for asymmetric epoxidation of unfunctionalized olefins. The established OrgSyn procedure uses the (R,R)-diammonium cyclohexane mono-tartrate salt, obtained in 80–83% yield with >98.0% ee from L-(+)-tartaric acid resolution, as the starting material for condensation with 3,5-di-tert-butylsalicylaldehyde to form the chiral salen ligand [1]. The D-tartrate salt (CAS 116407-32-0) provides an alternative route to the same (1R,2R)-DACH building block, applicable when D-tartaric acid is the preferred resolving agent or when both stereochemical elements must be preserved. The resulting Mn(III)-salen complex catalyzes epoxidation of cis-disubstituted, trisubstituted, and certain tetrasubstituted olefins with enantiomeric excesses typically exceeding 90% and often reaching 98% [1][2]. This application directly leverages Evidence Item 3 (amino-urea ligand architecture) and Evidence Item 4 (stable salt handling).

Direct Asymmetric Aldol Organocatalysis in Aqueous Media

The pre-formed diammonium tartrate salt functions as a highly effective, inexpensive organocatalyst for direct asymmetric aldol reactions in water—a green chemistry benchmark. As demonstrated by Mondal and Bhowmick (2019), the tartrate salt delivers aldol products in up to 90% yield, up to 99% ee, and up to 11.5:1 dr using only water as solvent at room temperature, dramatically outperforming the free diamine/acid combination (20% yield, 2:1 dr, 92% ee) [3]. This catalytic system is applicable to a broad range of substituted aromatic aldehydes and represents one of the most atom-economical and environmentally benign approaches to chiral β-hydroxy ketone synthesis. The (1R,2R)-DACH D-tartrate form (CAS 116407-32-0) is directly usable as the organocatalyst without any pre-activation, leveraging Evidence Item 2 (direct head-to-head comparison).

Chiral Resolving Agent for Racemic BINOL Resolution

Enantiopure (1R,2R)-DACH, liberated from its tartrate salt, is a powerful resolving agent for racemic 1,1'-bi-2-naphthol (BINOL)—arguably one of the most important chiral backbones in asymmetric catalysis alongside DACH itself. The Schanz method demonstrates that both enantiomers of BINOL can be obtained in enantiopure form (>99.8% ee) in very good yields (45% and 43% of theoretical 50% for the two inclusion complexes), with the precious (R,R)- and (S,S)-diamines recovered as their monotartrate salts in 66% and 79% yields respectively for reuse [4]. The overall process achieves an 86% combined yield of enantiopure DACH and an 83% yield of enantiopure BINOL, making it exceptionally economical [4]. This application directly leverages Evidence Item 1 (resolution efficiency) and Evidence Item 5 (DACH scaffold advantage).

Chiral Polyimide Synthesis for Advanced Materials

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is specifically employed as a reagent in the synthesis of polyimides containing a chiral diimine moiety that mimics the salen ligand structure [5]. These chiral polyimides exhibit inherent viscosities ranging from 1.45 to 2.21 dL/g and are soluble in polar organic solvents, enabling solution processing for thin-film applications [5]. The resulting materials combine the mechanical and thermal stability of polyimides with chiroptical properties derived from the (1R,2R)-DACH scaffold, making them candidates for chiral separation membranes, circularly polarized luminescence materials, and asymmetric heterogeneous catalysis supports. The D-tartrate counterion may play a specific role in the polymerization or solubility profile that the more common L-tartrate form does not replicate. This application directly leverages Evidence Item 4 (physical stability) and the unique D-tartrate counterion identity.

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